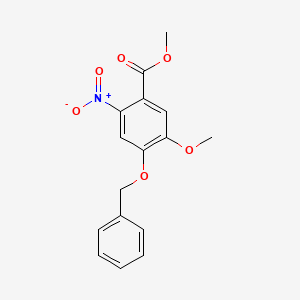

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Reduction of the nitro group: 4-(Benzyloxy)-5-methoxy-2-aminobenzoate.

Cleavage of the benzyloxy group: 4-Hydroxy-5-methoxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrobenzoates.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

- Methyl 4-(benzyloxy)-2-nitrobenzoate

- Methyl 4-(benzyloxy)-5-methoxybenzoate

- Methyl 4-(benzyloxy)-5-nitrobenzoate

Comparison: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both a methoxy and a nitro group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that lack either the methoxy or the nitro group. The presence of the benzyloxy group further enhances its potential as a versatile intermediate in organic synthesis.

Biological Activity

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, methoxy group, and benzyloxy group attached to a benzoate structure. This unique arrangement allows for various chemical interactions that can lead to biological effects.

Structural Formula

Synthesis

The compound is synthesized through a multi-step process involving:

- Esterification : Reaction of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of sulfuric acid.

- Benzyl Bromide Substitution : Substitution reaction using benzyl bromide and potassium carbonate.

- Nitration : Introduction of the nitro group using a mixture of nitric and sulfuric acids.

The synthesis has been characterized using techniques such as 1H NMR and LC-MS, confirming the structure and purity of the compound .

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular enzymes or receptors, potentially leading to alterations in cellular signaling pathways .

- Modulation of Protein Interactions : It has been shown to disrupt protein-protein interactions, such as those involving c-Myc-Max complexes, indicating its potential role in cancer biology .

Antitumor Activity

Research has indicated that derivatives of nitrobenzoates, including this compound, may exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : Preliminary studies suggest that it may inhibit AChE activity, which is crucial for neurotransmission .

- Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed against BChE, indicating its relevance in neurodegenerative diseases .

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can significantly reduce cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .

- Mechanistic Studies : Electrophoretic mobility shift assays (EMSA) revealed that this compound can disrupt c-Myc-Max/DNA binding without dissociating the proteins, highlighting its potential as a therapeutic agent targeting transcription factors involved in tumorigenesis .

Comparison with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 4-Nitrobenzoate | Lacks benzyloxy and methoxy groups | Limited biological activity |

| Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | Similar structure but different substitution | Enhanced reactivity |

| Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | Directly linked to potential anticancer activity | Promising antitumor effects |

This table illustrates how this compound stands out due to its functional group arrangement, which enhances its biological activity compared to simpler analogs .

Properties

IUPAC Name |

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGVJFNFLXSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627444 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-41-5 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can you tell us about the structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate based on the research?

A1: The research focuses on elucidating the crystal structure of this compound. [] While the abstract doesn't provide specific details about the molecular formula, weight, or spectroscopic data, it highlights that the study successfully determined the crystal structure of the compound. This structural information is crucial for understanding its potential interactions and properties. Further investigation into the full text of the article would reveal the precise structural details obtained.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.